molecular formula C15H18N2O B8372167 4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile

4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile

Cat. No. B8372167
M. Wt: 242.32 g/mol
InChI Key: UAAOBJWNOMCLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

N-(4-cyanophenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C15H18N2O/c1-14(2)12(15(14,3)4)13(18)17-11-7-5-10(9-16)6-8-11/h5-8,12H,1-4H3,(H,17,18)

InChI Key

UAAOBJWNOMCLGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of 2,2,3,3-tetramethyl-cyclopropane-carbonyl chloride (5 g, 31.1 mmol) in anhydrous DCM to a mixture of 4-aminobenzonitrile (3.34 g, 28.3 mmol) and triethylamine (4.3 mL, 31 mmol) in anhydrous DCM (20 mL) at 0° C. After stirring at 0° C. for 20 min, warm the mixture to room temperature and stir overnight. Partition the reaction mixture between DCM (500 mL) and water (250 mL) and extract the aqueous phase with DCM (250 mL). Wash combined organic extracts with water (3×250 mL), dry over Na2SO4, filter and concentrate in vacuo. Purify the crude mixture by chromatography on silica gel eluting with hexane/EtOAc (1:0 over 36 min; 1:0 to 3:1 gradient over 36 min; 3:1 to 1:1 gradient over 71 min; 50 mL/min) to obtain the desired intermediate as a solid (2.31 g, 34%). MS (ES+) m/z: 243.2 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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